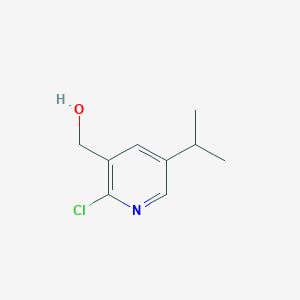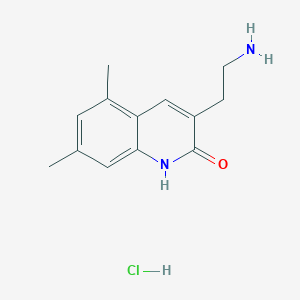
3-(2-Aminoethyl)-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride, also known as 2-Aminoethyl-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride, is an organic compound with a wide range of applications in the fields of biochemistry, organic chemistry, and medicinal chemistry. It is a white crystalline solid with a molecular formula of C13H17ClN2O and a molecular weight of 264.74 g/mol. 2-Aminoethyl-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is a hydrochloride salt of a quinoline derivative and is used as a starting material for the synthesis of various derivatives, such as 1-methyl-3-(2-aminoethyl)-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride.
Wissenschaftliche Forschungsanwendungen
Neurotransmitter Research
This compound bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N -acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans . Therefore, it can be used in research related to these neurotransmitters.
Antioxidant Studies
Tryptamine, as well as other indolic compounds, are very efficient antioxidants, protecting both lipids and proteins from peroxidation . The compound can be used in studies exploring the antioxidant efficacy in biological systems .
Radical Scavenging Research
The radical scavenging by indolic compounds is strongly modulated by their functional residues . This compound can be used in research focusing on the radical scavenging properties of indolic compounds .
Hepatitis B Virus Inhibition
Tryptamine derivatives have been used as inhibitors against the hepatitis B virus . This compound, being a derivative of tryptamine, could potentially be used in similar research applications .
Antitumor Agent Development
Carbamoyl epipodophyllotoxins have potential as antitumor agents . As a tryptamine derivative, this compound could be used in the development and testing of these potential antitumor agents .
CCK Receptor Antagonist Research
Anthranilic acid derivatives have been used as CCK receptor antagonists . This compound could potentially be used in similar research applications .
Indoleamine 2,3-dioxygenase Inhibitor Research
Brassinin derivatives have been used as indoleamine 2,3-dioxygenase inhibitors . This compound could potentially be used in similar research applications .
Antispasmodic Agent Development
This compound could be used in the development of antispasmodic agents .
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-5,7-dimethyl-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-8-5-9(2)11-7-10(3-4-14)13(16)15-12(11)6-8;/h5-7H,3-4,14H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWQEQZMDYBQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)CCN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


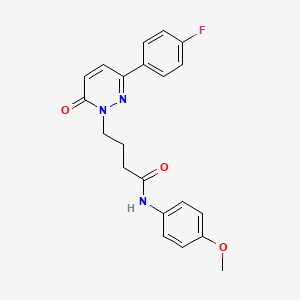
![N-(2-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2928425.png)
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2928426.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2928428.png)

![4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928433.png)
![3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928434.png)

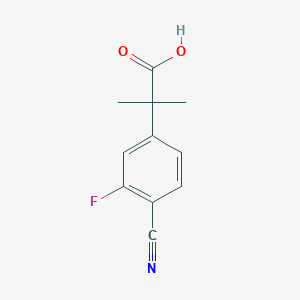
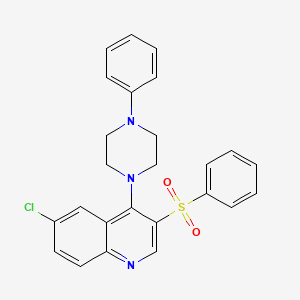
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)
